molecular formula C17H12ClN3O3 B350310 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide CAS No. 585523-02-0

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide

Cat. No.: B350310
CAS No.: 585523-02-0
M. Wt: 341.7g/mol
InChI Key: UNAHKWHPDILWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide is a complex organic compound that features a combination of chloro, furan, and nicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Amination: The furan-2-carbonyl chloride is then reacted with 3-amino-phenyl-nicotinamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide involves its interaction with specific molecular targets. The furan and nicotinamide moieties can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may also play a role in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.

    2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-pyridine: Contains a pyridine ring instead of nicotinamide.

Uniqueness

2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide is unique due to the presence of the nicotinamide moiety, which can interact with biological systems in ways that benzamide or pyridine derivatives cannot. This makes it a valuable compound for specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

2-chloro-N-[3-(furan-2-carbonylamino)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-15-13(6-2-8-19-15)16(22)20-11-4-1-5-12(10-11)21-17(23)14-7-3-9-24-14/h1-10H,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAHKWHPDILWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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